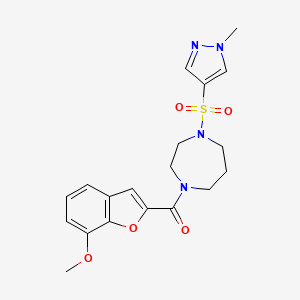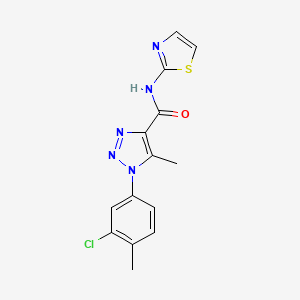![molecular formula C18H14FN5O3S B2464714 Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 863458-99-5](/img/structure/B2464714.png)
Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C18H14FN5O3S and its molecular weight is 399.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
A series of triazolopyrimidines has been synthesized as anticancer agents, demonstrating unique mechanisms of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel, differing in their binding to inhibit vincas. This distinct mechanism allows them to overcome resistance attributed to multidrug resistance transporter proteins, showing high potency and efficacy in tumor growth inhibition in nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
Influenza Virus Inhibition
A regioselective synthesis method for [1,2,4]triazolo[1,5-a]pyrimidines has led to the discovery of compounds with significant ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This highlights the therapeutic potential of these compounds in the treatment of influenza (Massari et al., 2017).
Antimicrobial and Antitumor Activities
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones have been synthesized, displaying excellent antimicrobial activity against various microorganisms, except for specific resistant strains. Some compounds have also shown promising antitumor properties, indicating a broad spectrum of potential pharmacological applications (Farghaly & Hassaneen, 2013).
Anticonvulsant Activities
Research into 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives has revealed significant in vivo anticonvulsant activity, with some compounds outperforming well-known anticonvulsant drugs. This work emphasizes the importance of certain structural motifs in enhancing anticonvulsant efficacy (Wang et al., 2015).
Novel Synthesis Methods
Advancements in synthesis methods for heterocyclic compounds, such as the use of cellulose sulfuric acid as an eco-friendly catalyst, have been explored. These novel approaches facilitate the development of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones and highlight the ongoing innovation in the field of chemical synthesis (Gomha & Riyadh, 2015).
properties
IUPAC Name |
methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3S/c1-26-18(25)14-7-6-12(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-4-2-3-5-13(11)19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWZMSLNFGSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)

![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)

